3-Amino-4-methylpentanoic acid

Overview

Description

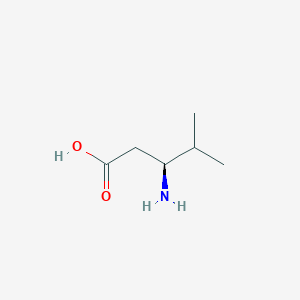

3-Amino-4-methylpentanoic acid, also known as Beta-leucine, is a beta-amino acid that is pentanoic acid substituted at positions 3 and 4 by amino and methyl groups respectively . It is a positional isomer of L-leucine and is naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase .

Molecular Structure Analysis

The molecular formula of 3-Amino-4-methylpentanoic acid is C6H13NO2 . The molecular weight is 131.17 g/mol . The IUPAC name is 3-amino-4-methylpentanoic acid .Physical And Chemical Properties Analysis

3-Amino-4-methylpentanoic acid is a white fine crystalline powder . The molecular weight is 131.17 g/mol .Scientific Research Applications

Biochemistry: Metabolic Pathways

3-Amino-4-methylpentanoic acid is a beta amino acid and a positional isomer of L-leucine, naturally produced in humans through the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase . It plays a role in the study of metabolic pathways and amino acid metabolism, providing insights into human physiology and potential metabolic disorders.

Medicine: Therapeutic Potential

In medical research, 3-Amino-4-methylpentanoic acid has been explored for its therapeutic potential. It’s structurally similar to branched-chain amino acids (BCAAs), which are known to aid in exercise recovery and support key bodily processes like sugar metabolism, fat synthesis, intestinal health, and immunity .

Nutrition: Dietary Supplementation

As an analog of the essential amino acid L-leucine, 3-Amino-4-methylpentanoic acid is of interest in nutritional science. It may influence muscle protein synthesis and energy regulation, making it a candidate for dietary supplementation, especially in populations at risk of muscle loss or malnutrition .

Pharmaceutical Research: Drug Development

The compound’s role in human metabolism and similarity to BCAAs makes it a compound of interest in pharmaceutical research. It could be a building block for developing new drugs that target metabolic pathways, potentially offering treatments for conditions like diabetes or muscle-wasting diseases .

Industrial Applications: Chemical Synthesis

In industrial applications, 3-Amino-4-methylpentanoic acid can be used as a precursor or intermediate in the synthesis of more complex chemical compounds. Its availability and reactivity make it suitable for creating a variety of products, including pharmaceuticals and biologically active molecules .

Environmental Impact: Safety and Handling

The safety data sheet for 3-Amino-4-methylpentanoic acid indicates that it can cause skin and eye irritation, as well as respiratory irritation. Therefore, its environmental impact is considered in terms of proper handling, storage, and disposal to prevent occupational hazards and environmental contamination .

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-4-methylpentanoic acid, also known as beta-leucine, is a positional isomer of L-leucine . It is naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase . This enzyme is the primary target of 3-Amino-4-methylpentanoic acid.

Mode of Action

The compound interacts with its target, the enzyme leucine 2,3-aminomutase, to metabolize L-leucine, an essential amino acid . This interaction results in the production of 3-Amino-4-methylpentanoic acid .

Biochemical Pathways

The biochemical pathway affected by 3-Amino-4-methylpentanoic acid is the metabolism of L-leucine . The compound is a product of this pathway, which is catalyzed by the enzyme leucine 2,3-aminomutase

Pharmacokinetics

Its metabolism involves the enzyme leucine 2,3-aminomutase . More research is needed to fully understand its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of 3-Amino-4-methylpentanoic acid can be influenced by various environmental factors. These may include the presence of other metabolites, the pH of the environment, and the presence of the enzyme leucine 2,3-aminomutase . .

properties

IUPAC Name |

3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863602 | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylpentanoic acid | |

CAS RN |

5699-54-7 | |

| Record name | β-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5699-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-amino-4-methylpentanoic acid impact the mTOR signaling pathway compared to leucine?

A: Research suggests that 3-amino-4-methylpentanoic acid exhibits only weak agonist activity on the mTOR signaling pathway compared to leucine. [] While leucine effectively stimulates the phosphorylation of 4E-BP1, a key indicator of mTOR activity, 3-amino-4-methylpentanoic acid shows significantly reduced potency. This difference highlights the importance of specific structural features in leucine for potent mTOR activation. You can find more details about this comparative study in the paper "Regulation of amino acid–sensitive TOR signaling by leucine analogues in adipocytes". []

Q2: Can Candida antarctica lipase A be used for selective deprotection of N-acylated 3-amino-4-methylpentanoic acid derivatives?

A: Yes, Candida antarctica lipase A (CAL-A) demonstrates remarkable chemoselectivity in hydrolyzing N-acylated tert-butyl esters of 3-amino-4-methylpentanoic acid. [] While CAL-A generally favors amide bond cleavage, its activity extends to subsequent tert-butyl ester hydrolysis in this specific case. This characteristic makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. For a deeper understanding of this enzymatic activity, refer to "Acylation of β‐Amino Esters and Hydrolysis of β‐Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst." []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)